molecular formula C22H29NO6 B4002423 2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid

2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid

Cat. No.: B4002423
M. Wt: 403.5 g/mol
InChI Key: RMEJYYJMGMFJGN-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid is a useful research compound. Its molecular formula is C22H29NO6 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound {3-[4-(benzyloxy)phenoxy]propyl}tert-butylamine oxalate is 403.19948764 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Radical Formation

  • Tert-Butoxy Radicals and Phenols : Studies by Das, Encinas, Steenken, and Scaiano (1981) explored the reactions of tert-butoxy radicals with phenols. They discovered that these radicals react efficiently with phenols to yield corresponding phenoxy radicals, a process significantly influenced by solvent polarity (Das et al., 1981).

  • Aryl Oxalate Derivatives : Research by Lahti, Modarelli, Rossitto, Inceli, Ichimura, and Ivatury (1996) described the use of aryloxy oxalyl chlorides and peroxides for generating phenoxyl-based radicals. They emphasized the convenience of these derivatives as precursors for photochemical and thermal generation of phenoxyl radicals (Lahti et al., 1996).

Ligand Chemistry and Catalysis

  • Sterically Hindered Salen Complexes : Thomas (2016) discussed the redox-activity of sterically hindered salen ligands, focusing on nickel salen complexes. These complexes are known for their stability and applications in catalysis, particularly when sterically demanding tert-butyl groups are introduced (Thomas, 2016).

  • Iron(III) Amine-Bis(Phenolate) Complexes : Qian, Dawe, and Kozak (2011) explored the catalytic activity of iron(III) amine-bis(phenolate) complexes in alkylation reactions. They found these complexes to be effective catalysts for C-C cross-coupling reactions, demonstrating the potential of metal-phenolate complexes in synthetic chemistry (Qian et al., 2011).

Environmental and Material Science Applications

  • Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butylphenol structures. They emphasized the widespread use of SPAs in industrial and commercial products, and their detection in various environmental matrices (Liu & Mabury, 2020).

  • Alkali-Metal Aryloxo Compounds : Jie, Wang, Lu, Yao, Zhang, and Shen (2011) discussed the synthesis and characterization of alkali-metal compounds stabilized by aryloxo groups. They highlighted the efficiency of these compounds in initiating the ring-opening polymerization of l-lactide, a process relevant in material science (Jie et al., 2011).

Properties

IUPAC Name

2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.C2H2O4/c1-20(2,3)21-14-7-15-22-18-10-12-19(13-11-18)23-16-17-8-5-4-6-9-17;3-1(4)2(5)6/h4-6,8-13,21H,7,14-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEJYYJMGMFJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid
Reactant of Route 2
2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid
Reactant of Route 3
2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid
Reactant of Route 4
2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid
Reactant of Route 5
2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid

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